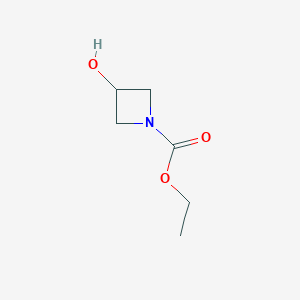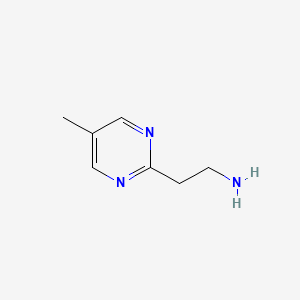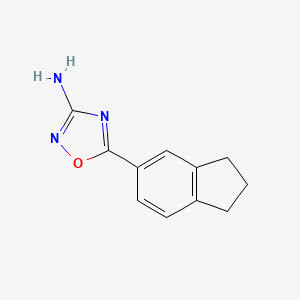
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine
Descripción general
Descripción
The compound “5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule that contains an indene and an oxadiazole ring. Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indene and oxadiazole rings, which may impart specific chemical and physical properties . The exact structure would depend on the positions of these rings and the nature of the connecting group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indene and oxadiazole rings. The indene ring, being an aromatic system, might undergo electrophilic aromatic substitution reactions . The oxadiazole ring, containing two nitrogen atoms and an oxygen atom, might participate in various nucleophilic or electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of conjugation, the presence of polar groups, and the overall molecular size and shape would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Therapeutic Potentials of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole moiety, including 5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine, is a significant structural feature in various synthetic molecules due to its unique ability to bind with different enzymes and receptors in biological systems. This interaction facilitates an array of bioactivities, making oxadiazole derivatives a key focus in medicinal chemistry for developing compounds with high therapeutic value. The exploration of 1,2,4-oxadiazole-based derivatives has led to the discovery of compounds with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. The significance of 1,2,4-oxadiazole derivatives extends across a wide range of medicinal chemistry applications, demonstrating their potential for the development of active and less toxic medicinal agents (Verma et al., 2019).
Synthetic Approaches and Biological Roles
The synthesis methods for creating 1,2,4-oxadiazoles, including those from primary amidoximes and various acylating agents, lay the groundwork for developing compounds with substantial biological activities. These synthetic pathways enable the design of 1,2,4-oxadiazole compounds that show promise in pharmacological research, offering a platform for developing new therapeutic agents with enhanced activity profiles. The adaptability in the synthesis of 1,2,4-oxadiazoles facilitates the exploration of their pharmacological activities, underscoring the versatility and potential of these compounds in drug discovery (Kayukova, 2005).
Emerging Drug Discovery Applications
The extensive research on 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives highlights their significant pharmacokinetic properties, which enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. These properties position oxadiazole as a biologically active unit in numerous compounds, exhibiting a broad range of activities including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The current research focuses on oxadiazole rings' potential for creating more active pharmacological agents, reflecting the ongoing interest in leveraging their structural and functional benefits for therapeutic applications (Wang et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-13-10(15-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTZVGSQOLXILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NC(=NO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-inden-5-yl)-1,2,4-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



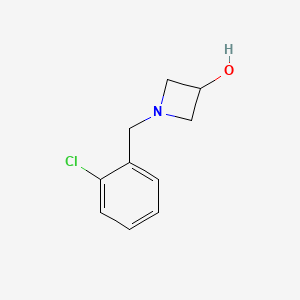
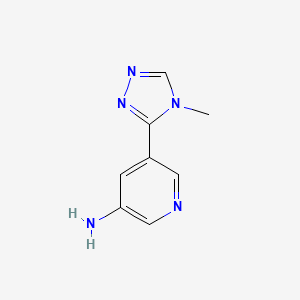

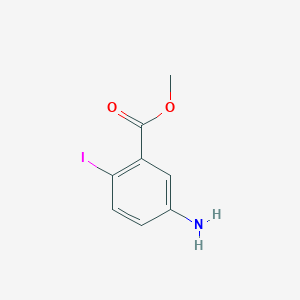
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
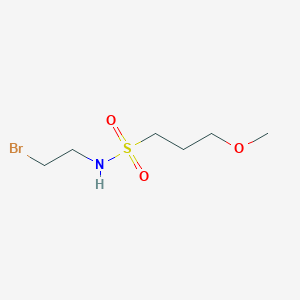
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)

